Scaffold sp³ Fraction (Fsp³) and Physicochemical Profile Differentiating 5-Cyanospiro[2.3]hexane-5-carboxylic Acid
5-Cyanospiro[2.3]hexane-5-carboxylic acid exhibits an Fsp³ value of 0.75, calculated as the fraction of sp³-hybridized carbons relative to total carbon count in the molecular formula (6 sp³ carbons / 8 total carbons) . This high sp³ fraction contrasts with the Fsp³ of 0.00 for aromatic bioisosteres such as para-substituted phenyl rings and 0.29-0.57 for common saturated heterocycles like piperidine (Fsp³ = 0.60 for C5H11N) [1]. The elevated Fsp³ of spiro[2.3]hexane scaffolds is associated with a statistically significant increase in clinical success rates, with sp³-rich compounds (>0.45 Fsp³) demonstrating higher progression probability from Phase I to approval [1]. The measured LogP value of 1.155 for the target compound indicates balanced lipophilicity suitable for oral bioavailability, with PSA of 61.09 Ų and only 1 rotatable bond, conferring enhanced ligand efficiency relative to flexible chain analogs .
| Evidence Dimension | Fraction of sp³-hybridized carbon atoms (Fsp³) |
|---|---|
| Target Compound Data | 0.75 (6 sp³ / 8 total carbons) |
| Comparator Or Baseline | para-substituted phenyl ring: 0.00; Piperidine: 0.60; Morpholine: 0.50; Cyclohexane: 1.00 |
| Quantified Difference | Target Fsp³ = 0.75 versus aromatic baseline = 0.00 (increase of 0.75); versus piperidine = +0.15 |
| Conditions | Calculated from molecular formula C8H9NO2 based on sp³ carbon count methodology [1] |
Why This Matters
Higher Fsp³ correlates with improved clinical candidate success rates, enabling medicinal chemists to prioritize sp³-rich scaffolds like 5-cyanospiro[2.3]hexane-5-carboxylic acid for lead optimization programs targeting challenging protein-protein interactions or demanding selectivity profiles.
- [1] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. View Source
